REACTION_CXSMILES
|
I[C:2]1[C:7]([O:8][CH2:9][CH2:10][OH:11])=[CH:6][CH:5]=[C:4]([CH3:12])[N:3]=1.[H-].[Na+]>CN(C=O)C.[O-]S([O-])(=O)=O.[Cu+2]>[CH3:12][C:4]1[N:3]=[C:2]2[O:11][CH2:10][CH2:9][O:8][C:7]2=[CH:6][CH:5]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
IC1=NC(=CC=C1OCCO)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
Cu
|
Quantity
|
33.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (1.5 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with CH2Cl2 (3×350 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified via column chromatography (silica gel, EtOAc/petroleum ether 1:20)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C(=N1)OCCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 15.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |